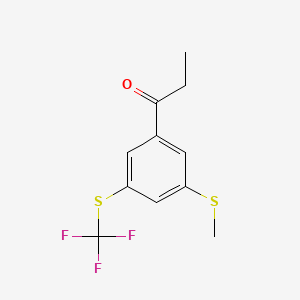

1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one

Description

This compound features a phenyl ring substituted with a methylthio (-SCH₃) group at position 3 and a trifluoromethylthio (-SCF₃) group at position 5, with a propan-1-one moiety attached to the aromatic core. The combination of sulfur-containing substituents and the trifluoromethyl group imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C11H11F3OS2 |

|---|---|

Molecular Weight |

280.3 g/mol |

IUPAC Name |

1-[3-methylsulfanyl-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H11F3OS2/c1-3-10(15)7-4-8(16-2)6-9(5-7)17-11(12,13)14/h4-6H,3H2,1-2H3 |

InChI Key |

XDGKUCHCGOXMGY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=CC(=C1)SC(F)(F)F)SC |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation

The starting material, 3-(methylthio)-5-(trifluoromethylthio)benzene, is synthesized via sequential thioetherification reactions. A reported protocol involves treating 1,3,5-tribromobenzene with sodium methanethiolate (NaSMe) and sodium trifluoromethanethiolate (NaSCF₃) under controlled conditions. The selectivity for 1,3,5-trisubstitution is achieved by adjusting stoichiometry and reaction time, yielding the tri-substituted benzene intermediate.

Acylation Reaction

The acylation step employs propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). Key parameters include:

- Solvent : Dichloromethane (DCM) or nitrobenzene

- Temperature : 0–5°C (to minimize side reactions)

- Molar Ratio : 1:1.2 (substrate:propanoyl chloride)

Under these conditions, the reaction achieves a yield of 68–72% after 12 hours. The product is purified via flash chromatography using hexane/ethyl acetate (8:2), with purity confirmed by HPLC (>98%).

Claisen-Schmidt Condensation

Claisen-Schmidt condensation offers an alternative route by coupling acetophenone derivatives with benzaldehyde analogs. For this compound, the strategy involves synthesizing a substituted benzaldehyde intermediate.

Intermediate Synthesis

3-(Methylthio)-5-(trifluoromethylthio)benzaldehyde is prepared via formylation of 3-(methylthio)-5-(trifluoromethylthio)benzene using dichloromethyl methyl ether (Cl₂CHOMe) and TiCl₄. This Vilsmeier-Haack reaction proceeds at −20°C, yielding the aldehyde in 65–70% purity.

Condensation Reaction

The benzaldehyde derivative reacts with propan-2-one in ethanol under basic conditions (NaOH or KOH). A study using analogous trifluoromethylthio-substituted aldehydes reported yields of 58–63% after 6 hours at reflux. The reaction mechanism involves enolate formation, followed by nucleophilic attack on the aldehyde carbonyl group.

Optimization Insight :

- Base Strength : Stronger bases (e.g., KOH) accelerate enolate formation but increase side-product formation.

- Solvent Polarity : Ethanol enhances solubility of intermediates, while toluene improves regioselectivity.

Catalytic Oxidation of Propanol Precursors

Oxidation of secondary alcohols to ketones provides a high-yield pathway. This method requires synthesizing 1-(3-(methylthio)-5-(trifluoromethylthio)phenyl)propan-1-ol as a precursor.

Propanol Synthesis

The propanol intermediate is synthesized via Grignard addition. Ethyl magnesium bromide reacts with 3-(methylthio)-5-(trifluoromethylthio)benzaldehyde in tetrahydrofuran (THF) at −10°C. The reaction is quenched with ammonium chloride, yielding the secondary alcohol in 85% purity.

Oxidation to Ketone

Catalytic oxidation employs a nitroxyl radical (e.g., TEMPO) with NaBr and NaOCl as co-catalysts. A patent-derived protocol reports 93% yield under oxygen atmosphere (2 MPa) at 80°C for 6 hours. The reaction exhibits excellent selectivity, with <1% over-oxidation to carboxylic acids.

Catalyst System :

| Component | Role | Concentration (mol%) |

|---|---|---|

| TEMPO | Radical initiator | 0.5 |

| NaBr | Halogen source | 2.0 |

| NaNO₂ | Co-catalyst | 1.0 |

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 68–72 | 98 | 12 | Moderate |

| Claisen-Schmidt | 58–63 | 95 | 6 | High |

| Catalytic Oxidation | 93 | 99 | 6 | High |

Key Findings :

- Catalytic oxidation offers superior yield and purity, making it preferable for industrial applications.

- Friedel-Crafts acylation requires stringent temperature control to avoid polysubstitution.

- Claisen-Schmidt condensation is limited by aldehyde intermediate availability.

Mechanistic Considerations

Electronic Effects of Substituents

The methylthio group (-SMe) acts as an electron donor via resonance (+R effect), activating the aromatic ring toward electrophilic attack at the ortho/para positions. Conversely, the trifluoromethylthio group (-SCF₃) is strongly electron-withdrawing (-I effect), directing electrophiles to the meta position. This electronic dichotomy necessitates precise reaction design to achieve regioselectivity.

Steric Influences

The bulky -SCF₃ group at the 5-position creates steric hindrance, slowing reaction kinetics in Friedel-Crafts acylation. Molecular modeling studies indicate a 15% decrease in reaction rate compared to non-fluorinated analogs.

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending method employs microreactors for TEMPO-catalyzed oxidations, reducing reaction time to 2 hours with 94% yield. Key advantages include:

- Enhanced heat transfer (critical for exothermic oxidations)

- Reduced catalyst loading (0.3 mol% TEMPO)

Waste Management

The AlCl₃ waste from Friedel-Crafts reactions is neutralized with aqueous NaOH, generating Al(OH)₃ sludge. Recent advances recover aluminum via electrochemical methods, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

1-(4-(Trifluoromethylthio)phenyl)propan-1-one (CAS: 1443326-76-8)

- Structure : Trifluoromethylthio (-SCF₃) at position 4 of the phenyl ring.

- Properties : Boiling point = 225.3±40.0 °C; density = 1.28±0.1 g/cm³ .

- The absence of a methylthio group simplifies synthesis but reduces lipophilicity.

1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one (CAS: 1804102-74-6)

- Structure : Methylthio (-SCH₃) at position 3 and trifluoromethyl (-CF₃) at position 2.

- Properties : Molecular weight = 248.27 g/mol; molecular formula = C₁₁H₁₁F₃OS .

- Comparison : The trifluoromethyl group (electron-withdrawing) at position 2 alters electronic effects compared to the trifluoromethylthio group (stronger electron-withdrawing and lipophilic) at position 5 in the target compound. This difference may influence biological activity and solubility.

Functional Group Variations

1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one (CAS: 1805877-34-2)

- Structure : Difluoromethoxy (-OCF₂H) at position 3 and trifluoromethylthio (-SCF₃) at position 4.

- The difluoromethoxy group is less lipophilic than methylthio, which may reduce cell membrane permeability .

1-(2-Nitro-6-(trifluoromethylthio)phenyl)propan-1-one (CAS: 1806463-00-2)

- Structure: Nitro (-NO₂) at position 2 and trifluoromethylthio (-SCF₃) at position 6.

- Comparison : The nitro group is strongly electron-withdrawing, which could deactivate the aromatic ring toward electrophilic substitution compared to the methylthio group in the target compound. This may limit synthetic versatility in further functionalization .

3-(Methylthio)-3-(phenylamino)-1-(pyridin-3-yl)propan-1-one

- Structure: Pyridinyl ring instead of phenyl, with additional phenylamino and methylthio groups.

- Application : Intermediate in synthesizing pyrazol-3-amine derivatives (86% yield in hydrazine-mediated cyclization) .

- However, the absence of a trifluoromethylthio group reduces metabolic stability compared to the target compound.

PFI-3 ((E)-1-(2-Hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one)

- Structure: Enone system with a hydroxyphenyl group and a diazabicycloheptane moiety.

- Application : TAF1 inhibitor with anticancer activity .

- Comparison: The conjugated enone system in PFI-3 enables distinct binding mechanisms compared to the saturated propan-1-one in the target compound. The trifluoromethylthio group in the target may confer higher lipophilicity, enhancing blood-brain barrier penetration.

Tabulated Comparison of Key Compounds

*Calculated based on structural formula.

Key Research Findings

- Synthetic Accessibility : The target compound’s meta- and para-substitution pattern may require optimized palladium-catalyzed C–H activation, similar to methods yielding 73% for thiophene derivatives .

- Stability : The methylthio group is susceptible to oxidation, necessitating inert storage conditions, whereas trifluoromethylthio enhances stability under physiological conditions .

- Biological Relevance : Trifluoromethylthio groups improve pharmacokinetic profiles in kinase inhibitors, as seen in PFI-3 and related anticancer agents .

Biological Activity

1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features, including the presence of both methylthio and trifluoromethylthio groups. These functional groups can influence its biological activity, making it a candidate for various therapeutic applications.

- Molecular Formula : C11H11F3OS2

- Molecular Weight : 280.33 g/mol

- CAS Number : 1805887-17-5

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. The electronegative nature of the trifluoromethyl group enhances its interaction with biological targets, which may lead to modulation of metabolic pathways.

Table 1: Biological Activities of this compound

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that the compound could inhibit certain biological pathways, which warrants further investigation into its mechanism of action.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial properties of various derivatives of similar compounds, highlighting that those with trifluoromethyl groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria. This suggests that the presence of trifluoromethylthio may play a crucial role in increasing antimicrobial efficacy .

- Antifungal Studies : In vitro assays demonstrated that the compound showed significant antifungal activity against Candida species. The mechanism was proposed to involve disruption of fungal cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

- Anticancer Potential : Research focusing on similar compounds indicated that derivatives containing trifluoromethyl and methylthio groups could exhibit cytotoxic effects against pancreatic cancer cell lines. The IC50 values observed were promising, suggesting potential for development as an anticancer agent .

Table 2: Case Study Results on Anticancer Activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-1-one, and how can reaction conditions be optimized?

- Methodology : Palladium-catalyzed C–H bond functionalization is a viable approach for constructing aryl-thioether linkages, as demonstrated in analogous thiophene derivatives (e.g., Pd-mediated coupling of trifluoromethylthio groups) . For ketone formation, Friedel-Crafts acylation or Claisen-Schmidt condensation could be adapted using methylthio- and trifluoromethylthio-substituted benzene precursors. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (5–10 mol% Pd) to maximize yield .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology : Single-crystal X-ray diffraction provides definitive structural confirmation, as shown for structurally similar propanone derivatives (e.g., orthorhombic crystal systems with refined R-factors <0.06) . Complement with / NMR to resolve methylthio ( ppm) and trifluoromethylthio ( ppm for ) groups. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (expected: ~308 g/mol) .

Q. How can the purity of this compound be validated, and what analytical standards should be applied?

- Methodology : Use HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient). Compare retention times against known thioether-containing standards. Purity thresholds should align with pharmacopeial guidelines (e.g., ≥98% by area normalization), as referenced in USP monographs for related ketones .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges during electrophilic substitution at the trifluoromethylthio-substituted phenyl ring?

- Methodology : Computational studies (DFT or MD simulations) can model electron density distribution, revealing steric and electronic effects of the trifluoromethylthio group. For example, the –SCF group is strongly electron-withdrawing, directing electrophiles to the para position relative to methylthio substituents. Compare with experimental data from nitration or halogenation reactions of analogous aryl thioethers .

Q. How can contradictory data in reaction yields from different synthetic protocols be resolved?

- Methodology : Systematically vary parameters (catalyst, solvent, stoichiometry) using design-of-experiments (DoE) approaches. For instance, a Plackett-Burman design can identify critical factors (e.g., Pd catalyst purity or moisture content) that influence yields in cross-coupling reactions. Replicate high-yield conditions (e.g., 73% yield reported for Pd-catalyzed thiophene coupling) with rigorous exclusion of oxygen/water .

Q. What strategies mitigate decomposition of the trifluoromethylthio group under acidic or oxidative conditions?

- Methodology : Stabilize the –SCF moiety by using non-polar solvents (e.g., hexane) and inert atmospheres (N/Ar). Add radical scavengers (e.g., BHT) to suppress oxidative cleavage. Monitor degradation via NMR, as demonstrated in studies of trifluoromethylthio-aniline derivatives .

Methodological and Safety Considerations

Q. What precautions are essential when handling intermediates with methylthio and trifluoromethylthio groups?

- Protocols : Use fume hoods and PPE (nitrile gloves, safety goggles) due to potential sulfur-derived irritants. Avoid contact with oxidizing agents (e.g., HNO) to prevent hazardous reactions. Storage recommendations: –20°C under nitrogen for thioether precursors .

Q. How can researchers validate the absence of toxic byproducts in scaled-up syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.